4-Methylsulfanylquinoline
Overview
Description
4-Methylsulfanylquinoline is an organic compound with the molecular formula C10H9NS It is a derivative of quinoline, characterized by the presence of a methylsulfanyl group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylquinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 3, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products:
Oxidation: 4-Methylsulfinylquinoline, 4-Methylsulfonylquinoline.
Reduction: Tetrahydro-4-methylsulfanylquinoline.
Substitution: 2-Chloro-4-methylsulfanylquinoline, 3-Nitro-4-methylsulfanylquinoline.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Derivatives of 4-Methylsulfanylquinoline have shown promise as antimicrobial and anticancer agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Methylsulfanylquinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, lacking the methylsulfanyl group.
4-Methylquinoline: Similar structure but without the sulfanyl group.
4-Chloroquinoline: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other quinoline derivatives.
Comparison with Similar Compounds
- Quinoline
- 4-Methylquinoline
- 4-Chloroquinoline
Properties
IUPAC Name |
4-methylsulfanylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGLVMHTJEWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312019 | |
Record name | 4-methylsulfanylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46000-25-3 | |
Record name | 4-(Methylthio)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46000-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 248944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046000253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC248944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylsulfanylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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